

# Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B1299402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(4-Fluorophenyl)isoxazole-5-carboxylic acid** (CAS No. 618383-48-5) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, comprising a fluorophenyl group attached to an isoxazole carboxylic acid core, suggest its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a summary of the available and predicted physicochemical properties of **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid**. It also outlines detailed experimental protocols for the determination of these key parameters, offering a framework for its empirical evaluation.

## Molecular Structure and Identifiers

- IUPAC Name: **3-(4-fluorophenyl)isoxazole-5-carboxylic acid**
- CAS Number: 618383-48-5

- Molecular Formula: C<sub>10</sub>H<sub>6</sub>FNO<sub>3</sub>
- Molecular Weight: 207.16 g/mol
- SMILES: O=C(O)c1cc(no1)c2ccc(F)cc2
- InChI Key: Not readily available.

## Physicochemical Properties

Due to a lack of publicly available experimental data for **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid**, the following table includes predicted values from computational models. These values should be considered as estimates and require experimental verification.

Property	Predicted Value/Information	Data Source
Melting Point	No experimental data available. The melting point of the isomeric compound 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is reported as 199-201 °C.	
Solubility	Prediction models suggest low aqueous solubility, a characteristic common for aromatic carboxylic acids. Solubility is expected to increase in alkaline solutions due to salt formation.	General chemical knowledge
pKa	Predicted to be in the range of 3-4, typical for a carboxylic acid adjacent to an electron-withdrawing isoxazole ring.	General chemical knowledge
LogP	Predicted values vary depending on the algorithm used, but generally fall in the range of 2-3, indicating moderate lipophilicity.	General chemical knowledge

## Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid**.

### Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Finely powder a small amount of dry **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid** using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15 °C per minute initially.
- Observe the sample closely. When the sample begins to melt, record the temperature (T1).
- Continue heating and record the temperature at which the last solid crystal melts (T2).
- The melting point is reported as the range T1-T2.
- For a more accurate determination, repeat the process with a slower heating rate (1-2 °C per minute) near the expected melting point.

## Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in water at a specific temperature.

#### Apparatus:

- Glass vials with screw caps
- Analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC-UV or other suitable analytical instrument for quantification
- pH meter

#### Procedure:

- Add an excess amount of **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid** to a series of glass vials.
- Add a known volume of purified water (or a buffer of a specific pH) to each vial.
- Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand to let undissolved solid settle.
- Centrifuge the samples to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
- The solubility is expressed in units such as mg/mL or µg/mL.

## pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the acidic compound with a strong base and monitoring the change in pH. The pKa is the pH at which the acid is 50% ionized.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

- Accurately weigh a known amount of **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid** and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Begin titrating with the standardized NaOH solution, adding small, known volumes.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.
- The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

## LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Apparatus:

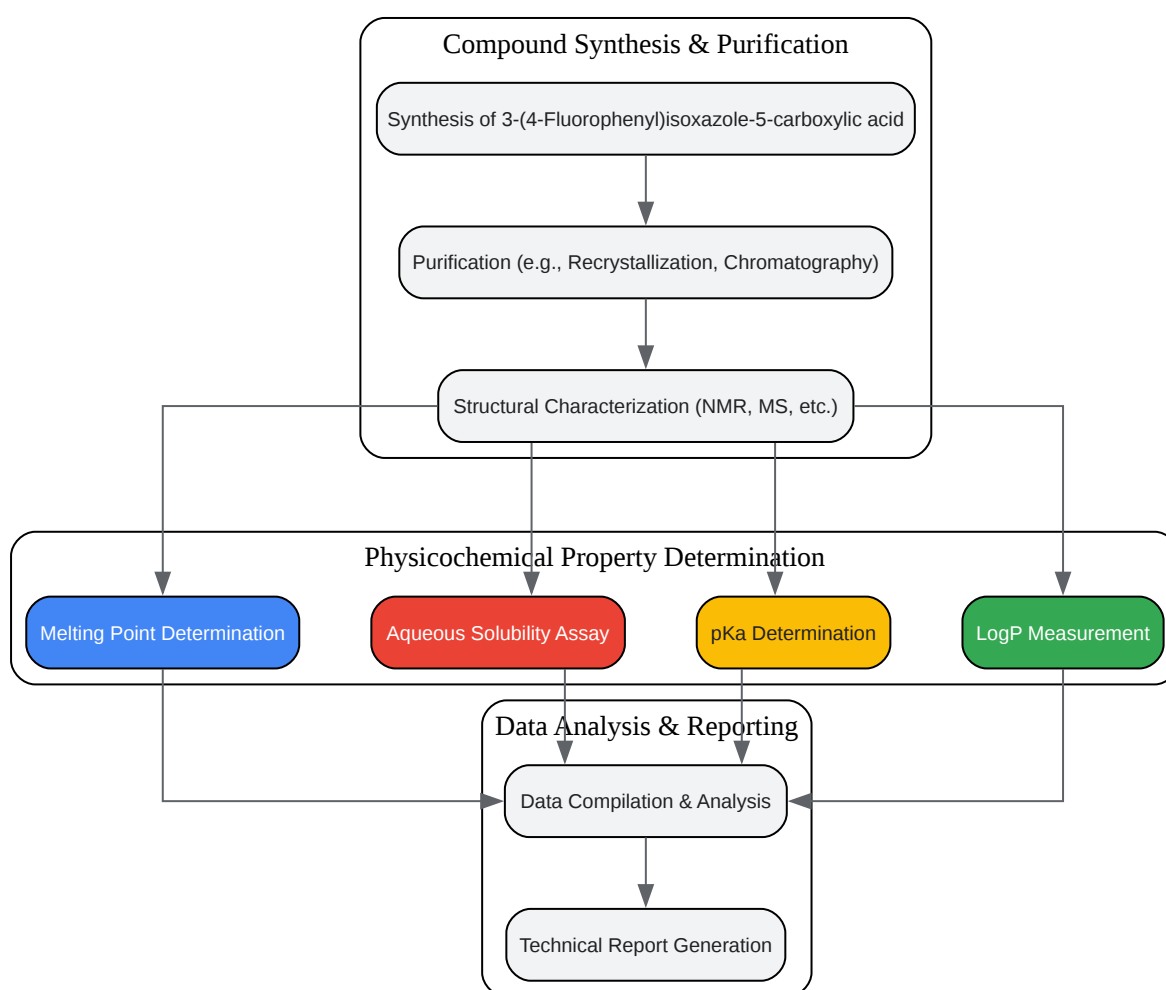
- Separatory funnels or glass vials with screw caps
- Shaking device
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure:

- Prepare a stock solution of **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid** in either water or n-octanol.
- Add a known volume of the stock solution to a separatory funnel or vial.
- Add a known volume of the other immiscible solvent (n-octanol or water).
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
- Allow the two phases to separate completely. Centrifugation can be used to aid separation.
- Carefully sample a known volume from both the aqueous and n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as:  $P = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$ .
- The LogP is the base-10 logarithm of the partition coefficient.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid**.



[Click to download full resolution via product page](#)



*Experimental workflow for physicochemical profiling.*

## Conclusion

The physicochemical properties of **3-(4-Fluorophenyl)isoxazole-5-carboxylic acid** are critical for its advancement as a potential drug candidate. While experimental data is currently limited, this guide provides predicted values and detailed, generalized protocols for their empirical determination. The successful characterization of its melting point, solubility, pKa, and LogP will enable a more informed and efficient drug development process. It is strongly recommended that these properties be experimentally determined to provide a solid foundation for further preclinical and clinical studies.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299402#physicochemical-properties-of-3-4-fluorophenyl-isoxazole-5-carboxylic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)